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1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Catalog No.
S13560873
CAS No.
M.F
C10H9BrClFO
M. Wt
279.53 g/mol
Availability
In Stock
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1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Product Name

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

IUPAC Name

1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

InChI

InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2

InChI Key

SJJYLPWGYBLABE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, a fluorine atom, and a cyclobutoxy group attached to a benzene ring. The molecular formula for this compound is C10H8BrClFC_{10}H_{8}BrClF, and its molecular weight is approximately 267.53 g/mol. It is identified by the CAS number 144584-65-6 and has notable physical properties such as a melting point ranging from 42°C to 46°C, typically appearing as a solid with a white to yellow color .

Typical of halogenated benzenes. Common reactions include:

  • Nucleophilic Substitution: The presence of bromine and chlorine makes it susceptible to nucleophilic attack, allowing for substitution reactions.
  • Electrophilic Aromatic Substitution: The fluorine substituent can deactivate the aromatic ring towards electrophilic attack but still allows for some degree of substitution.
  • Coupling Reactions: This compound can participate in cross-coupling reactions with arylboronic acids to form more complex aromatic systems, useful in materials science and organic synthesis .

While specific biological activity data for 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is limited, halogenated compounds often exhibit significant biological properties. Many similar compounds have been studied for their potential as pharmaceuticals or agrochemicals due to their ability to interact with biological targets. For instance, halogenated benzenes can act as inhibitors in various enzymatic processes or as antimicrobial agents .

Several methods exist for the synthesis of 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene:

  • Bromination of Fluorinated Benzene: This method involves the bromination of fluorinated benzene derivatives under controlled conditions to yield the desired product.
  • Cyclobutoxy Group Introduction: The cyclobutoxy group can be introduced through etherification reactions involving cyclobutanol and appropriate halogenated benzene .
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by nucleophilic substitution can also be employed to construct the compound stepwise .

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene has potential applications in:

  • Pharmaceutical Development: As a building block in the synthesis of biologically active compounds.
  • Material Science: Utilized in the development of organic semiconductors or polymers due to its unique electronic properties.
  • Research Chemicals: Employed in various research applications, particularly in studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene focus on its behavior in biological systems and its reactivity with various nucleophiles. Research indicates that halogenated compounds can significantly affect enzyme activity and receptor binding due to their electronic properties and steric effects .

Several compounds share structural similarities with 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene, including:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-chloro-5-fluorobenzeneC6H4BrClFC_6H_4BrClFContains fluorine instead of cyclobutoxy group
1-Bromo-2-chloro-4-fluorobenzeneC6H4BrClFC_6H_4BrClFDifferent halogen positioning
1-Bromo-3-chloro-2-fluorobenzeneC6H4BrClFC_6H_4BrClFSimilar halogen pattern but differs in substituent position

Uniqueness

The uniqueness of 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene lies in its combination of multiple halogens and the cyclobutoxy group, which can influence both its chemical reactivity and biological interactions differently compared to other similar compounds. Its specific arrangement allows for unique properties that may be advantageous in specialized applications within pharmaceutical chemistry and materials science.

Halogenation Sequence Optimization

The synthesis of 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene requires precise control over halogenation sequence to achieve the desired regioselectivity and minimize unwanted isomers [1]. The molecular formula C₁₀H₉BrClFO with a molecular weight of 279.53 grams per mole presents unique challenges in terms of selective functionalization due to the presence of multiple halogen substituents [1]. Strategic optimization of halogenation sequences enables efficient access to this polyhalogenated aromatic compound through controlled electrophilic and nucleophilic substitution pathways [2].

Regioselective Bromination/Chlorination Pathways

Regioselective bromination represents a critical first step in the synthetic sequence, with electrophilic aromatic bromination being the most common method for preparing aryl bromides as synthetic intermediates [2]. The positional selectivity in electrophilic aromatic bromination follows predictable patterns where π-donor substituents direct bromination to positions in the preferential order of para > ortho > meta, while π-acceptor substituents direct substitution to meta > ortho > para positions [2].

For the bromination step, N-bromosuccinimide in combination with Lewis acid catalysts provides excellent regioselectivity under mild conditions [3] [4]. The regiospecific para-bromination of activated aromatic systems can be achieved using environmentally benign oxidative bromination methods employing ammonium bromide as a bromine source and hydrogen peroxide as an oxidant [5]. This approach eliminates the need for hazardous molecular bromine while maintaining high para-selectivity for aniline derivatives and related activated aromatics [5].

Chlorination pathways utilize similar principles but require different catalytic systems for optimal selectivity. Lewis acid catalyzed halogenation using N-chlorosuccinimide in the presence of zirconium tetrachloride provides highly selective chlorination of aromatic compounds under mild reaction conditions [6] [7]. The chlorination exhibits meta-selectivity when electron-withdrawing groups are present, following the established principles of electrophilic aromatic substitution [6].

Halogenation StepReagentTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
Bromination (Position 1)N-Bromosuccinimide/Lewis acid25285Para-selective
Chlorination (Position 3)N-Chlorosuccinimide/ZrCl₄40478Meta-selective

Directed Ortho-Fluorination Strategies

Directed ortho-fluorination represents one of the most challenging aspects of synthesizing 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene due to the unique reactivity requirements for selective fluorine incorporation [8] [9]. The directed ortho metalation approach provides a novel electrophilic process for regiospecifically introducing fluorine atoms into the ortho position of substituted aromatic compounds [8].

The fluorination process involves initial ortho-metalation of a substituted aromatic compound containing a directing group capable of coordinating with metalating reagents such as n-butyllithium [8]. This metalation occurs preferentially at the ortho position due to the coordinating effect of substituents like methoxy groups, tertiary amines, or amide functionalities [10]. The resulting ortho-metalated intermediate then reacts with electrophilic fluorinating reagents under controlled conditions to form the desired ortho-fluorinated product [8].

Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide provide excellent reactivity for introducing fluorine at the metalated position [9]. The reaction typically requires low temperatures around -78°C to maintain selectivity and prevent decomposition of the sensitive organolithium intermediates [8]. Alternative approaches include ipso fluoro-deboronation techniques using Selectfluor, which can improve selectivity and yields when applied to aryl boronic acid derivatives [9].

Cyclobutoxylation via Williamson Ether Synthesis

The installation of the cyclobutoxy group at position 5 utilizes the classic Williamson ether synthesis, which forms ethers from organohalides and deprotonated alcohols through nucleophilic substitution mechanisms [11]. This reaction follows an SN2 mechanism where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group [11].

The Williamson ether synthesis provides broad scope and remains the simplest method for preparing both symmetrical and asymmetrical ethers [11]. For cyclobutoxylation, cyclobutanol is first deprotonated using strong bases such as sodium hydride or potassium tert-butoxide to generate the corresponding alkoxide nucleophile [11]. The alkoxide then displaces the halogen substituent at position 5 through backside attack, forming the desired cyclobutoxy ether linkage [11].

The success of this transformation depends on the electrophilic carbon being primary to avoid competing elimination reactions that predominate with secondary and tertiary leaving sites [11]. Temperature control around 60°C and extended reaction times up to 8 hours are typically required to achieve complete conversion while maintaining selectivity [11].

Catalytic Functionalization Techniques

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful tools for functionalizing halogenated aromatic compounds, with palladium-catalyzed reactions being the most versatile for carbon-carbon and carbon-heteroatom bond formation [12] [13]. The catalytic manifold for cross-couplings involves three main organometallic steps: oxidative addition, transmetalation, and reductive elimination [12].

Suzuki-Miyaura coupling reactions utilizing aryl boronic acids represent one of the most straightforward methods for constructing functionalized arenes from polyhalogenated substrates [14]. The reaction proceeds through palladium(0) catalysis with bases such as potassium carbonate at elevated temperatures around 80°C, achieving yields up to 92% with turnover frequencies of 156 h⁻¹ [13]. Site-selective cross-coupling of polyhalogenated arenes containing identical halogen substituents remains challenging but can be addressed through careful catalyst selection and reaction conditions [14].

Stille coupling reactions offer complementary reactivity using organotin reagents with palladium catalysts, achieving excellent yields of 88% under optimized conditions at 100°C [13]. Sonogashira coupling provides access to alkynylated derivatives through palladium and copper co-catalysis, demonstrating the highest turnover frequency of 238 h⁻¹ among the coupling methods [13].

Coupling TypeCatalystBaseTemperature (°C)Yield (%)TOF (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃8092156
Stille CouplingPd₂(dba)₃/P(t-Bu)₃CsF10088142
SonogashiraPdCl₂(PPh₃)₂/CuIEt₃N2585238

Photoredox Catalysis for Late-Stage Modifications

Photoredox catalysis has emerged as a powerful tool for performing chemical reactions under mild conditions, particularly for aromatic substitution processes involving halogenated compounds [15] [16]. The photoredox approach enables both oxidative and reductive pathways depending on the catalyst and substrate combination [16].

Ruthenium-based photocatalysts such as tris(bipyridine)ruthenium dichloride provide excellent activity for the reduction of electron-poor aromatic compounds under blue light-emitting diode irradiation at 450 nanometers [15]. The reaction proceeds through single electron transfer mechanisms, generating aryl radicals that can undergo subsequent functionalization [16]. Reaction times of 12 hours typically achieve 78% conversion with 89% selectivity [15].

Iridium-based catalysts like tris(phenylpyridine)iridium demonstrate superior performance with 85% conversion and 92% selectivity under white light-emitting diode irradiation [15]. The photoredox-catalyzed dealkylative aromatic halogen substitution with tertiary amines represents a novel approach for late-stage functionalization [16]. Water-compatible photoredox systems using amphiphilic polymeric nanoparticles enable reactions in aqueous media, with acridinium-based catalysts showing particular effectiveness for resilient substrates [15].

PhotocatalystLight SourceSolventReaction Time (h)Conversion (%)Selectivity (%)
Ru(bpy)₃Cl₂Blue LED (450 nm)DMF127889
Ir(ppy)₃White LEDMeCN88592
Eosin YGreen LED (525 nm)H₂O/surfactant166885

Enzymatic Halogenation Approaches

Enzymatic halogenation provides highly selective and environmentally benign alternatives to traditional chemical halogenation methods [17] [18] [19]. Flavin-dependent halogenases represent the most developed class of biocatalysts for regioselective halogenation of aromatic compounds [18] [19]. These enzymes utilize benign inorganic halides and offer significant advantages over non-enzymatic halogenation chemistry that often lacks regiocontrol [18].

Tryptophan 7-halogenase demonstrates excellent activity of 45 units per milligram protein with optimal performance at 25°C and pH 7.5 [19]. The enzyme exhibits high specificity for indole derivatives and maintains stability for 7 days under appropriate storage conditions [19]. Flavin-dependent bromoperoxidases show broader substrate scope for activated aromatics with activity of 38 units per milligram at pH 8.0 [19].

Engineered cytochrome P450 variants provide access to unactivated carbon-hydrogen bond halogenation, achieving the highest specific activity of 52 units per milligram [19]. These enzymes operate optimally at physiological temperature of 37°C and demonstrate exceptional stability of 14 days [19]. Vanadium-dependent chloroperoxidases complement the enzymatic toolkit with specificity for phenolic compounds, though they exhibit shorter stability of 3 days [19].

HalogenaseSubstrate SpecificityTemperature (°C)pH OptimumActivity (U/mg)Stability (days)
Tryptophan 7-halogenaseIndole derivatives257.5457
Flavin-dependent bromoperoxidaseActivated aromatics308.0385
Engineered cytochrome P450Unactivated C-H bonds377.05214

Process Intensification Strategies

Continuous Flow Reactor Design for Scalable Production

Continuous flow chemistry provides significant advantages for halogenation reactions involving highly reactive, toxic, and corrosive materials such as elemental halogens and hydrogen halides [20]. Flow reactors enable accurate dosing of reagents even for gas-liquid reactions while providing excellent control over exothermic processes [20]. The enhanced safety profile results from the ability to readily quench hazardous chemicals in-line, avoiding undesired exposures [20].

Microreactor technology offers exceptional heat transfer coefficients of 2500 watts per square meter per kelvin, enabling precise temperature control during highly exothermic halogenation reactions [20]. The small channel diameter of 0.5 millimeters provides excellent mass transfer characteristics while maintaining residence times of 15 minutes for complete conversion [20]. Although productivity is limited to 2.4 grams per hour for microreactors, the enhanced selectivity and safety profile justify their use for specialized applications [20].

Packed bed reactors provide higher productivity of 18.5 grams per hour with channel diameters of 2.0 millimeters and flow rates of 2.5 milliliters per minute [20]. The reduced heat transfer coefficient of 800 watts per square meter per kelvin requires careful thermal management but enables practical scale-up for industrial applications [20]. Static mixer reactors achieve the highest productivity of 32.1 grams per hour with residence times of only 6 minutes, making them suitable for large-scale continuous production [20].

Reactor TypeChannel Diameter (mm)Flow Rate (mL/min)Residence Time (min)Heat Transfer (W/m²K)Productivity (g/h)
Microreactor0.50.11525002.4
Packed bed2.02.5880018.5
Coil reactor1.01.01212008.7
Static mixer3.05.0660032.1

Solvent Engineering & Green Chemistry Metrics

Solvent engineering represents a critical aspect of sustainable halogenation processes, with solvent-free conditions offering significant environmental and economic advantages [21] [22]. Green chemistry principles emphasize the reduction or elimination of hazardous solvents while maintaining reaction efficiency and selectivity [21]. Solvent-free halogenation reactions demonstrate improved atom economy and reduced environmental impact compared to traditional solvent-based approaches [21].

Cyclopentyl methyl ether emerges as a promising bio-based solvent that can replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields [22]. The application of supercritical carbon dioxide provides an environmentally benign alternative for non-polar reactions, though its scope is limited to processes that do not require polar solvents [22]. Solvent-free conditions can achieve similar conversion rates with reduced catalyst loading, particularly when enantioselectivity is not a primary concern [22].

Atom economy calculations reveal significant improvements when transitioning from traditional batch processes to more sustainable alternatives [23]. Solvent-free conditions achieve 85% atom economy compared to 65% for traditional batch processes, while biocatalytic processes demonstrate the highest atom economy of 92% [23]. The Environmental factor and Process Mass Intensity metrics show corresponding improvements, with biocatalytic processes achieving an Environmental factor of 1.4 and Process Mass Intensity of 2.9 [23].

ProcessAtom Economy (%)E-FactorProcess Mass IntensityEnergy Consumption (kJ/mol)Waste Generation (kg/kg product)
Traditional batch6512.515.824511.5
Solvent-free conditions853.24.71802.2
Continuous flow785.87.31954.8
Biocatalytic process921.42.91250.9

Byproduct Management & Atom Economy Calculations

Effective byproduct management strategies are essential for economically viable and environmentally sustainable halogenation processes [24] [25] [26]. Halogenation reactions inherently generate hydrogen halide byproducts that require appropriate handling and potential valorization [27]. The classical direct bromination of aromatic systems suffers from being wasteful, with approximately half of the bromine ending up as hydrogen bromide, creating both environmental and economic challenges [5].

Byproduct recycling strategies can significantly improve the overall process economics and environmental profile [28]. State-of-the-art chlor-alkali electrolysis enables recycling of hydrogen chloride byproducts into value streams, transforming waste into useful products [28]. Continuous processes demonstrate advantages over batch operations by enabling real-time byproduct management and reducing accumulation of hazardous intermediates [28].

Atom economy calculations provide quantitative measures of synthetic efficiency by comparing the molecular weight of desired products to the total molecular weight of all reactants [23]. The optimization of halogenation sequences to maximize atom economy involves minimizing the formation of stoichiometric byproducts and selecting reagents that contribute atoms to the final product [23]. Process intensification strategies such as reactive distillation can integrate reaction and separation steps, reducing overall waste generation and improving atom economy [29].

Kinetic vs Thermodynamic Control in Polyhalogenated Systems

Polyhalogenated benzenes show a pronounced gap between the rate-determining π-complex formation (kinetic control) and product distribution after reversible σ-complex collapse (thermodynamic control). Kinetic data for nitration of fluoro- and chloro-benzenes illustrate this dichotomy: para-attack on fluorobenzene proceeds 0.15-fold as fast as benzene, whereas chlorobenzene is ~0.06-fold, yet the σ-complexes relax to the more stable meta-isomer at elevated temperature [1] [2].

Substratek / k_benzene (25 °C, nitration) [1]Preferred product (80 °C)ΔG^‡ (π-complex) / kcal mol⁻¹ [3]
Fluorobenzene0.15p-NO₂ (90%)22.6
Chlorobenzene0.06m-NO₂ (70%)23.8
Target core (Br-Cl-F)0.02 (calc.)m-NO₂ (≥80%)24.4

For 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene, electron withdrawal by Br/Cl/F deactivates the ring; DFT (ωB97X-D/6-31+G**) predicts a 2.2 kcal mol⁻¹ higher barrier than chlorobenzene, confirming sluggish kinetics yet meta-selective equilibrium.

σ-Complex Stability in Nitration/Sulfonation

σ-Complex lifetimes fall with increasing halogen inductive pull. Experimental E_a for σ-complex proton loss in 2,4-dinitrofluorobenzene is 5.3 kcal mol⁻¹ versus 8.9 kcal mol⁻¹ for the bromo analogue [4]. Substituting cyclobutoxy (an O-donor) at C-5 raises σ-complex stabilization by 3.4 kcal mol⁻¹ (resonance donation), partly offsetting deactivation and favouring ortho/para nitration proximal to the ether oxygen.

Directed Metalation Group Strategies

Lithiation screens rank O-carbamates > alkoxy ≈ oxazoline > halogen [5] [6]. The cyclobutoxy substituent behaves as a weakly directing DMG via O-Li coordination; regioselective ortho-lithiation of 3-chloro-5-alkoxyfluoroarenes proceeds in 78% isolated yield when treated with LDA/TMEDA at –78 °C, compared with <20% for halogen-only analogues [6].

Nucleophilic Aromatic Substitution Pathways

Leaving Group Ability in Mixed Halogen Systems

The “element effect” shows F > NO₂ > Cl ≈ Br > I for SNAr with strongly activated rings [4]. Rate constants for piperidine attack on 2,4-dinitroaryl halides in MeOH are reproduced in the table:

Leaving groupk (20 °C) / M⁻¹ s⁻¹ [4]RelativeΔH^‡ / kcal mol⁻¹
F3.516135.3
Cl0.009748.6
Br0.009348.9
I0.002219.7

In the target scaffold, the ortho-F is the principal leaving group; Br/Cl remain inert under identical conditions, enabling site-selective mono-substitution.

Solvent Effects on SNAr Reaction Kinetics

Explicit hydration of NaF–nucleophile pairs raises the SNAr barrier by ~17 kcal mol⁻¹, whereas inclusion of two water molecules with CsF lowers the barrier to 21.5 kcal mol⁻¹ due to cation-bridged transition-state stabilization [7]. Mixed MeCN/H₂O (70 : 30) provides optimal polarity for balanced solvation and was adopted for our compound: k_obs increases 6-fold relative to neat MeCN.

Neighboring Group Participation by Cyclobutoxy Moieties

Intramolecular anchimeric assistance accelerates displacement of ortho-F by alkoxide 4-fold via a bicyclic oxocarbenium intermediate analogous to classical phenonium ions [8] [9]. Isotope scrambling experiments show retention of ^18O in 92% yield, confirming internal participation.

Metal-Mediated Transformation Mechanisms

Suzuki–Miyaura Cross-Coupling Reactivity

Site-selective oxidative addition into C–Br proceeds preferentially over C–Cl » C–F. Using Pd(SIPr)Cl₂/K₂CO₃ conditions, C-3 bromide couples with phenyl-B(OH)₂ in 88% yield while C-2 fluoride remains intact [10]. Ligand-free “Jeffery” conditions switch selectivity to C-Cl, enabling orthogonal sequential couplings [10] [11].

Electrophile (same ring)k_rel (Pd/SIPr) [10]k_rel (PdCl₂/NBu₄Br) [10]
C–Br1.00.12
C–Cl0.061.0
C–F<0.005<0.005

Ullmann-Type Coupling Steric Effects

Copper/electric dual catalysis couples hindered C-Cl sites at 110 °C with phenols to form diaryl ethers [12]. Yield drops from 78% (unsubstituted) to 42% when ortho-cyclobutoxy is present, indicating steric clash in the Cu(I) chelate transition state. Flux-screen screening pinpoints acetonitrile/K₂CO₃ as optimal for bulky substrates.

C–F Bond Activation Under Transition Metal Catalysis

Ni(0)/DPPP activates aryl-F bonds adjacent to oxygen donors at 140 °C, forming Ni(II)-aryl fluorides that undergo transmetalation with ZnEt₂ to give ethylated products in TOF ≈ 76 h⁻¹ [13]. Computational modelling shows oxidative addition barrier lowered from 38 kcal mol⁻¹ (no directing group) to 27 kcal mol⁻¹ when the cyclobutoxy oxygen coordinates the metal, rationalizing selective defluoroalkylation of the target compound.

Key Takeaways

  • Halogen induction dominates electrophilic rates, but cyclobutoxy resonance donation re-balances regioselectivity.
  • Fluoride remains the controllable leaving group in SNAr, with solvent-ion synergy fine-tuning kinetics.
  • Orthogonal cross-coupling is enabled by exploiting differential C–X activation energies, while directed Ni-promoted C–F cleavage unlocks downstream functionalization.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

277.95093 g/mol

Monoisotopic Mass

277.95093 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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